molecular formula C14H13NO2S B12564664 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone CAS No. 143837-69-8

3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone

Cat. No.: B12564664
CAS No.: 143837-69-8
M. Wt: 259.33 g/mol
InChI Key: PQZQFLMZTKRGCA-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone is a heterocyclic compound that features a benzothiazole moiety fused with a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone typically involves the cyclization of 2-aminothiophenols with appropriate carbonyl compounds. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-Benzothiazol-2-yl)-4,5,5-trimethyl-2(5H)-furanone include:

Uniqueness

What sets this compound apart is its unique combination of a benzothiazole and furanone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

143837-69-8

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4,5,5-trimethylfuran-2-one

InChI

InChI=1S/C14H13NO2S/c1-8-11(13(16)17-14(8,2)3)12-15-9-6-4-5-7-10(9)18-12/h4-7H,1-3H3

InChI Key

PQZQFLMZTKRGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1(C)C)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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